4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
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Overview
Description
4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine is an organic compound that features a morpholine ring and a boronic ester group
Mechanism of Action
Target of Action
It is known that organoboron compounds like this one are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester acts as a source of organoboron, which can form carbon-carbon bonds with various organic halides .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it is primarily used in synthetic chemistry. The products synthesized using this compound could potentially interact with various biochemical pathways depending on their structure and function .
Pharmacokinetics
It is primarily used in synthetic chemistry .
Result of Action
As a synthetic reagent, the result of the compound’s action is the formation of new carbon-carbon bonds in the target molecules. This can lead to the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials .
Action Environment
The efficacy and stability of the compound’s action can be influenced by various environmental factors such as temperature, pH, and the presence of a catalyst. For example, in Suzuki-Miyaura cross-coupling reactions, a palladium catalyst is typically used .
Its primary function is as a reagent in Suzuki-Miyaura cross-coupling reactions, contributing to the formation of new carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine typically involves the reaction of 3-methoxy-4-bromophenylboronic acid with morpholine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The boronic ester group can be reduced to form a borane derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of borane derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine is unique due to the presence of both a morpholine ring and a boronic ester group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the ability to interact with a wide range of molecular targets.
Properties
IUPAC Name |
4-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4/c1-16(2)17(3,4)23-18(22-16)14-7-6-13(12-15(14)20-5)19-8-10-21-11-9-19/h6-7,12H,8-11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKQJTIZWPXOGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCOCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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